molecular formula C7H4ClN3O B12946823 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one

4-Chloropyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B12946823
M. Wt: 181.58 g/mol
InChI Key: NTQRIAVJUVGLKV-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic heteroaromatic compound featuring a pyridopyridazine core substituted with a chlorine atom at the 4-position. It is synthesized via nucleophilic substitution reactions, such as the treatment of 4-chloropyrido[3,4-d]pyridazin-1(2H)-one precursors with hydrazine, yielding hydrazine derivatives critical for further functionalization . Its molecular structure (CAS: 56400-56-7) is characterized by a planar conformation stabilized by conjugation across the bicyclic system, with the chlorine substituent influencing electronic properties and reactivity .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloro-2H-pyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C7H4ClN3O/c8-6-5-3-9-2-1-4(5)7(12)11-10-6/h1-3H,(H,11,12)

InChI Key

NTQRIAVJUVGLKV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)NN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization to form the desired pyridazinone structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as triethylamine, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxides of 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives, depending on the nucleophile used.

Scientific Research Applications

Inhibition of Histone Demethylases

One of the most significant applications of 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one is its role as an inhibitor of histone demethylases, particularly KDM4 and KDM5. These enzymes are crucial for epigenetic regulation, influencing gene expression by modifying histones. Research indicates that compounds in this class can modulate cancer cell behavior by altering the epigenetic landscape, making them potential candidates for cancer therapy.

Table 1: Comparison of Histone Demethylase Inhibitors

Compound NameTarget EnzymeBiological Activity
4-Chloropyrido[3,4-d]pyridazin-1(2H)-oneKDM4, KDM5Inhibitory effects on cancer cell proliferation
5-Chloropyrido[3,4-d]pyridazin-4(3H)-oneKDM4Significant inhibition with potential for drug development
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-oneKDM2, KDM3Selective inhibition with different pharmacological profiles

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one and its derivatives. Studies have shown that these compounds exhibit activity against various bacterial strains, suggesting their potential as lead compounds in the development of new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Applications

Research has also highlighted the potential of 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one in treating inflammatory conditions. Its structural features may allow it to interact with specific receptors involved in inflammatory responses, such as the H1 receptor. This interaction could lead to reduced inflammation and symptom relief in conditions like allergic rhinitis and other respiratory tract disorders .

Table 2: Potential Therapeutic Targets for Anti-inflammatory Activity

Target ReceptorCondition TreatedExpected Outcome
H1 receptorAllergic rhinitisReduced histamine release
NF-kB pathwayChronic inflammationDecreased inflammatory cytokine production

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives based on 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one:

  • Study on Histone Demethylase Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on KDM enzymes. The results indicated that certain modifications enhanced potency and selectivity against specific KDM subfamilies, suggesting a pathway for optimizing these compounds for therapeutic use .
  • Antimicrobial Activity Assessment : Another study focused on evaluating the antimicrobial efficacy of various derivatives against clinical isolates. The findings demonstrated significant antibacterial activity, with some compounds exhibiting low minimum inhibitory concentrations (MICs), indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate phosphorylation. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, CF₃) : The chlorine atom in 4-chloropyrido[3,4-d]pyridazin-1(2H)-one enhances electrophilicity, facilitating nucleophilic substitutions (e.g., hydrazine reactions) . The CF₃ group in the trifluoromethyl analogue increases metabolic stability and lipophilicity, making it suitable for CNS-targeting agents .
  • Ring Modifications: Furan or thiophene ring fusion (e.g., 4,5-dimethylfuro or thieno derivatives) alters conjugation and bioactivity. The furan-based compound exhibits planar lactam structures validated by X-ray crystallography, critical for binding interactions in anticancer studies .
  • Saturated vs.

Physicochemical Properties

Property 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one 4-(Trifluoromethyl)-tetrahydropyridazinone
Crystallographic System Monoclinic (inferred from analogues) Monoclinic (P21/c) Not reported
Solubility Moderate in polar aprotic solvents Ethanol-soluble High lipophilicity
Thermal Stability Stable under reflux conditions Stable up to 200°C Not reported
Conformation Planar lactam Planar lactam Non-planar (saturated ring)

Biological Activity

4-Chloropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused pyridine and pyridazine ring system, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H5ClN2O, with a molecular weight of approximately 181.58 g/mol. The presence of a chlorine atom at the 4-position of the pyridine ring enhances its reactivity and biological interactions.

Research indicates that 4-chloropyrido[3,4-d]pyridazin-1(2H)-one acts primarily as an inhibitor of histone demethylases, particularly KDM4 and KDM5. These enzymes are crucial in epigenetic regulation, influencing gene expression patterns associated with various diseases, including cancer. By inhibiting these enzymes, the compound may alter epigenetic modifications and gene expression profiles.

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-chloropyrido[3,4-d]pyridazin-1(2H)-one. For instance:

  • Inhibition of Tumor Cell Proliferation : The compound has demonstrated significant antiproliferative effects on various human tumor cell lines, including HeLa and HCT116 cells. In vitro assays indicate IC50 values in the low micromolar range, suggesting potent activity against cancer cells .
  • Mechanistic Studies : Inhibition studies have shown that 4-chloropyrido[3,4-d]pyridazin-1(2H)-one can effectively modulate the activity of specific kinases involved in cancer progression. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits moderate antibacterial and antifungal activities against various pathogens. In vitro studies have shown:

  • Bacterial Inhibition : The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Fungal Activity : It also showed antifungal activity against Candida species, indicating its potential as an antimicrobial agent .

Case Studies

  • Histone Demethylase Inhibition : A study focused on the inhibition of KDM4 and KDM5 by 4-chloropyrido[3,4-d]pyridazin-1(2H)-one revealed that it could effectively reduce methylation levels on histones in cancer cell lines. This reduction correlated with decreased expression of oncogenes .
  • Antiproliferative Effects : Another study reported that treatment with the compound resulted in G1 phase cell cycle arrest in HeLa cells, leading to apoptosis as evidenced by increased caspase activity .

Comparative Analysis with Similar Compounds

The biological activity of 4-chloropyrido[3,4-d]pyridazin-1(2H)-one can be compared with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
6-Chloropyrido[3,2-d]pyrimidin-4(3H)C7H5ClN2OAnticancer activity via CDK inhibition
Pyrido[2,3-d]pyrimidin-4-oneC7H6N2OAntimicrobial properties; less potent than 4-chloro derivative

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